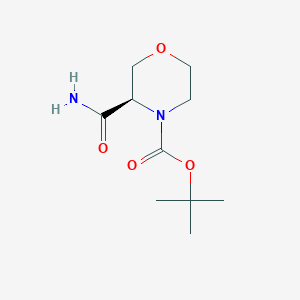
(R)-4-Boc-3-carbamoylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Boc-3-carbamoylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a carbamoyl group attached to the morpholine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Boc-3-carbamoylmorpholine typically involves the protection of the morpholine nitrogen with a Boc group, followed by the introduction of the carbamoyl group. One common method involves the reaction of morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected morpholine. Subsequently, the carbamoyl group can be introduced using reagents like isocyanates or carbamoyl chlorides under mild conditions.
Industrial Production Methods: Industrial production of ®-4-Boc-3-carbamoylmorpholine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: ®-4-Boc-3-carbamoylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the morpholine ring.
Oxidation and Reduction Reactions: The carbamoyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions with various electrophiles and nucleophiles to form complex molecules.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed for reduction reactions.
Major Products Formed: The major products formed from these reactions include deprotected morpholine derivatives, oxidized or reduced carbamoyl compounds, and various substituted morpholine derivatives.
科学研究应用
®-4-Boc-3-carbamoylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is employed in the development of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-4-Boc-3-carbamoylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target. Upon removal of the Boc group, the active carbamoyl moiety can form covalent or non-covalent bonds with the target, modulating its activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
(S)-4-Boc-3-carbamoylmorpholine: The enantiomer of ®-4-Boc-3-carbamoylmorpholine, differing in the spatial arrangement of atoms.
4-Boc-morpholine: Lacks the carbamoyl group, used as a protecting group in organic synthesis.
3-Carbamoylmorpholine: Lacks the Boc group, used in the synthesis of various derivatives.
Uniqueness: ®-4-Boc-3-carbamoylmorpholine is unique due to its combination of the Boc protecting group and the carbamoyl functionality, providing a versatile platform for chemical modifications and applications in diverse fields.
属性
分子式 |
C10H18N2O4 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
tert-butyl (3R)-3-carbamoylmorpholine-4-carboxylate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1 |
InChI 键 |
AMDFBQXRVZTTKM-SSDOTTSWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1C(=O)N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol](/img/structure/B15066855.png)
![6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15066862.png)




![(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B15066895.png)

![Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione](/img/structure/B15066898.png)




